molecular formula C25H26N4S B2873973 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea CAS No. 851971-39-6

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea

Cat. No.: B2873973
CAS No.: 851971-39-6
M. Wt: 414.57
InChI Key: RRGIYPPHSXXQQJ-UHFFFAOYSA-N
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Description

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea typically involves the reaction of an appropriate isothiocyanate with an amine. The reaction conditions may include:

  • Solvent: Common solvents used include dichloromethane, ethanol, or acetonitrile.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: In some cases, catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for thioureas often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea can undergo various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfenic, sulfinic, or sulfonic acids.

    Reduction: Reduction of thioureas can lead to the formation of corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea: Lacks the pyridin-2-ylmethyl group.

    1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea: Lacks the indole group.

    1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea: Lacks the m-tolyl group.

Uniqueness

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea is unique due to the presence of all three functional groups: the indole, pyridine, and m-tolyl groups. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4S/c1-18-8-7-10-20(16-18)28-25(30)29(17-21-9-5-6-14-26-21)15-13-22-19(2)27-24-12-4-3-11-23(22)24/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGIYPPHSXXQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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